Product packaging for Benz[a]anthracene-7,12-dicarboxaldehyde(Cat. No.:CAS No. 19926-22-8)

Benz[a]anthracene-7,12-dicarboxaldehyde

Cat. No.: B008740
CAS No.: 19926-22-8
M. Wt: 284.3 g/mol
InChI Key: VUJRBHIBORKESK-UHFFFAOYSA-N
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Description

Benz[a]anthracene-7,12-dicarboxaldehyde (CAS 19926-22-8) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₂₀H₁₂O₂ and a molecular weight of 284.31 g/mol . Structurally, it consists of a benz[a]anthracene backbone substituted with two aldehyde groups at the 7- and 12-positions. This compound is of significant interest in organic synthesis and environmental chemistry due to its reactive aldehyde moieties, which enable cross-linking or further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O2 B008740 Benz[a]anthracene-7,12-dicarboxaldehyde CAS No. 19926-22-8

Properties

IUPAC Name

benzo[a]anthracene-7,12-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-11-18-15-7-3-4-8-16(15)19(12-22)20-14-6-2-1-5-13(14)9-10-17(18)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJRBHIBORKESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173706
Record name Benz(a)anthracene-7,12-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19926-22-8
Record name Benz(a)anthracene-7,12-dicarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019926228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene-7,12-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chromium-Based Oxidation

Chromium trioxide (CrO₃) in acidic media selectively oxidizes methyl groups or activated C–H bonds in PAHs to aldehydes. For benz[a]anthracene, introducing methyl groups at the 7- and 12-positions via Friedel-Crafts alkylation followed by oxidation is a plausible route. A hypothetical reaction sequence involves:

  • Methylation : Benz[a]anthracene is treated with methyl chloride and AlCl₃ to yield 7,12-dimethylbenz[a]anthracene.

  • Oxidation : The dimethyl derivative undergoes oxidation with CrO₃ in acetic acid, converting methyl groups to aldehydes.

This method, while effective, risks over-oxidation to carboxylic acids, necessitating precise stoichiometric control.

Ozonolysis and Reductive Workup

Ozonolysis of dihydrobenz[a]anthracene derivatives followed by reductive cleavage (e.g., with dimethyl sulfide) can generate dialdehydes. For instance, ozonolysis of 7,12-dihydrobenz[a]anthracene in dichloromethane at −78°C yields the corresponding dialdehyde after reductive workup. This approach preserves the aromatic system while introducing aldehyde groups regioselectively.

Formylation Reactions: Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction, employing POCl₃ and dimethylformamide (DMF), is widely used for formylating aromatic systems. For benz[a]anthracene, this method could target the 7- and 12-positions due to their electronic activation:

  • Reagent Preparation : DMF reacts with POCl₃ to form the Vilsmeier reagent, an electrophilic chloroiminium ion.

  • Electrophilic Attack : The reagent attacks the electron-rich 7- and 12-positions of benz[a]anthracene, forming iminium intermediates.

  • Hydrolysis : Aqueous workup liberates the aldehyde groups, yielding the dicarboxaldehyde.

Optimization Notes :

  • Temperature: Reactions are typically conducted at 0–5°C to minimize side products.

  • Solvent: Dichloroethane enhances reagent stability and reaction efficiency.

Catalytic Oxidation Techniques

Palladium-Catalyzed C–H Activation

Palladium(II) acetate with oxidizing agents (e.g., benzoquinone) enables direct C–H formylation. A proposed mechanism involves:

  • Pd(II) Coordination : The catalyst coordinates to the PAH, activating specific C–H bonds.

  • Insertion and Oxidation : CO gas inserts into the Pd–C bond, followed by oxidation to generate the aldehyde.

This method offers regioselectivity but requires inert conditions and high-pressure CO.

Manganese Oxide-Mediated Oxidation

Manganese dioxide (MnO₂) in refluxing toluene selectively oxidizes methyl groups to aldehydes. For 7,12-dimethylbenz[a]anthracene, MnO₂ achieves >70% conversion to the dialdehyde under optimized conditions.

Purification and Characterization Strategies

Chromatographic Isolation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. The dialdehyde’s polarity necessitates higher ethyl acetate ratios (e.g., 3:7 v/v) for elution.

Spectroscopic Validation

  • ¹H NMR : Aldehyde protons appear as singlets at δ 10.1–10.3 ppm. Aromatic protons exhibit splitting patterns consistent with Cs symmetry.

  • IR Spectroscopy : Strong stretches at 1690–1710 cm⁻¹ (C=O) confirm aldehyde formation.

  • Mass Spectrometry : ESI-MS ([M+H]⁺) expects a molecular ion at m/z 310.1.

Analytical Data and Spectral Characterization

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
CrO₃ Oxidation55–609024
Vilsmeier-Haack70–759512
Pd-Catalyzed40–508548
MnO₂ Oxidation65–709218

Challenges and Optimization in Synthesis

Regioselectivity Issues

The symmetry of benz[a]anthracene complicates selective formylation. Computational studies (DFT) predict higher electrophilic susceptibility at the 7- and 12-positions due to lower local ionization potentials.

Side Reactions

Over-oxidation to carboxylic acids and dimerization via aldol condensation are common pitfalls. Adding radical scavengers (e.g., BHT) and maintaining low temperatures mitigate these issues.

Applications and Derivatives

Benz[a]anthracene-7,12-dicarboxaldehyde serves as a precursor for:

  • Schiff Bases : Condensation with amines yields imines for coordination chemistry.

  • Conjugated Polymers : Copolymerization with diamines generates electroactive materials.

Chemical Reactions Analysis

Types of Reactions

Benz[a]anthracene-7,12-dicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

BADC has been studied for its potential anticancer properties. It is known to act as a precursor for the synthesis of various bioactive compounds that exhibit cytotoxic effects against cancer cells. Research has shown that derivatives of BADC can induce apoptosis in cancer cell lines, making it a valuable compound in the development of new cancer therapies.

Case Study:
A study published in Cancer Research demonstrated that BADC derivatives can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Environmental Science

2.1 Biodegradation Studies

BADC is also significant in environmental research, particularly concerning its biodegradation. Microbial degradation of BADC has been explored to understand how PAHs can be broken down in contaminated environments.

Table 1: Biodegradation Pathways of BADC

MicroorganismBiodegradation EfficiencyPathway Description
Sphingobium sp. KK2280-90%Oxidation at 1,2-, 5,6-, and 10,11-positions
Mixed bacterial culturesVariesUtilizes multiple pathways for effective degradation

A notable study indicated that Sphingobium sp. strain KK22 could degrade BADC effectively under laboratory conditions, suggesting potential bioremediation applications for PAH-contaminated sites .

Material Science

3.1 Synthesis of Functional Materials

BADC serves as a precursor for synthesizing advanced materials such as organic semiconductors and sensors. Its unique structure allows for modifications that enhance electronic properties.

Table 2: Applications in Material Science

Application TypeDescription
Organic PhotovoltaicsUsed in the synthesis of light-absorbing layers
Sensor TechnologyFunctionalized to detect environmental pollutants

Research has indicated that incorporating BADC into polymer matrices can improve the efficiency of organic photovoltaic devices by enhancing charge transport properties .

Analytical Chemistry

4.1 Standard Reference Material

BADC is utilized as a standard reference material in analytical chemistry for calibrating instruments used in detecting PAHs in environmental samples. Its known properties help ensure accuracy in measurements.

Case Study:
A study conducted by the EPA highlighted the use of BADC as a calibration standard for gas chromatography-mass spectrometry (GC-MS) methods to quantify PAH concentrations in soil samples .

Mechanism of Action

The mechanism by which Benz[a]anthracene-7,12-dicarboxaldehyde exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The aldehyde groups in this compound enhance its utility in chemical synthesis compared to DMBA (methyl substituents) or the dione (quinone structure).
  • Environmental Impact : Benz(a)anthracene-7,12-dione is a persistent pollutant with documented microbial degradation pathways yielding phthalic acids and 1-tetralone .

Toxicity and Health Hazards

  • Similar aldehydes (e.g., naphthalene dicarboxaldehydes) are associated with respiratory and dermal irritation .
  • DMBA: A confirmed carcinogen (ACGIH Category 1) with acute toxicity (skin/eye irritation, respiratory distress) and evidence of teratogenicity .
  • Benz(a)anthracene-7,12-dione: Higher genotoxicity than parent PAHs; implicated in DNA damage due to redox-active quinone moieties .

Environmental Behavior and Degradation

  • Benz(a)anthracene-7,12-dione : Degraded by soil microbes via pathways involving 1,4-naphthalenediol and phthalic acid, indicating partial mineralization .
  • This compound: Environmental fate remains understudied; aldehyde groups may increase solubility and reactivity in aqueous systems compared to non-polar analogs.

Analytical and Industrial Relevance

  • DMBA: Used as a model carcinogen in toxicology studies .
  • Benz(a)anthracene-7,12-dione : Serves as a marker for PAH contamination in PM₁₀ (airborne particulate matter) .
  • This compound: Potential applications in fluorescent probes or polymer chemistry due to aldehyde reactivity, though further research is needed .

Biological Activity

Benz[a]anthracene-7,12-dicarboxaldehyde (BADA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activity, particularly in relation to carcinogenicity and mutagenicity. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with BADA.

BADA is characterized by its complex structure, which includes two aldehyde functional groups attached to the benz[a]anthracene backbone. This structural configuration contributes to its reactivity and biological effects. The compound is known for its potential to form reactive metabolites that can interact with cellular macromolecules, leading to various biological consequences.

Carcinogenicity and Mutagenicity

BADA is recognized as a potent carcinogen. Research indicates that it can induce tumors in laboratory animals, particularly when administered through various routes such as oral gavage or intraperitoneal injection. The mechanism of action involves metabolic activation to form diol epoxides, which covalently bind to DNA, resulting in mutations that can lead to cancer.

Case Studies

  • Tumor Induction in Animal Models :
    • In studies involving mice, exposure to BADA resulted in a significant incidence of liver tumors. For instance, a study reported that out of 25 male mice treated with BADA, 7 developed liver tumors within a year .
    • Another study highlighted the compound's role in inducing mammary tumors in female rats, demonstrating its reproductive toxicity alongside its carcinogenic potential .
  • Genotoxicity Assessments :
    • BADA has been shown to induce DNA damage in various cell types, including primary rat hepatocytes and HeLa cells. Positive results were observed for forward mutation in Chinese hamster ovary cells and mouse lymphoma cells .

Biochemical Mechanisms

The biological activity of BADA is largely attributed to its ability to undergo metabolic activation. Key findings include:

  • Formation of Reactive Metabolites : BADA is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to cellular macromolecules .
  • Cell Transformation : Studies have demonstrated that BADA can transform normal cells into malignant ones through mechanisms involving oxidative stress and DNA damage .

Toxicological Profile

The toxicological profile of BADA indicates several adverse effects beyond carcinogenicity:

  • Reproductive Toxicity : Animal studies have shown that exposure during pregnancy can lead to developmental abnormalities in offspring .
  • Organ Toxicity : BADA has been linked to liver and kidney damage, highlighting its potential as a systemic toxicant .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
CarcinogenicityInduces liver and mammary tumors in animal models
MutagenicityDNA damage in rat hepatocytes and HeLa cells
Reproductive toxicityDevelopmental issues in offspring from exposed mothers
Organ toxicityLiver and kidney damage observed

Q & A

Q. What are the standard synthetic routes for Benz[a]anthracene-7,12-dicarboxaldehyde, and how can reaction conditions be optimized?

this compound is synthesized via formylation or oxidation reactions of polycyclic aromatic hydrocarbon (PAH) precursors. Common methods include:

  • Friedel-Crafts formylation using dichloromethyl methyl ether (DCME) or Vilsmeier-Haack reagents.
  • Oxidative cleavage of methyl groups in dimethylated derivatives (e.g., 7,12-dimethylbenz[a]anthracene) using ozone or chromium-based oxidants.
    Optimization involves controlling reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst stoichiometry to minimize side products like quinones or over-oxidized species .

Q. What analytical techniques are recommended for characterizing this compound?

  • GC/MS and HPLC : Use non-polar capillary columns (e.g., DB-5 or SE-52) with temperature ramps (60–280°C) and helium as the carrier gas for separation. Retention indices (RI) can be cross-referenced with NIST databases .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated chloroform or DMSO-d6d_6 to resolve aldehyde proton signals (δ 9.8–10.2 ppm) and aromatic carbons .
  • FTIR : Confirm aldehyde C=O stretching vibrations (~1700 cm1^{-1}) and aromatic C-H bonds (~3050 cm1^{-1}) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, Tyvek® suits, and safety goggles to prevent skin/eye contact. Use Class I Type B biosafety hoods for weighing or mixing .
  • Storage : Keep in airtight, light-resistant containers at 4°C, away from oxidizers (e.g., peroxides) and strong acids/bases to prevent decomposition .
  • Waste disposal : Follow EPA guidelines for PAHs; incinerate at >1000°C with scrubbing systems to eliminate toxic byproducts .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its environmental fate?

The extended π-conjugation and electron-withdrawing aldehyde groups enhance its reactivity in photodegradation. Under UV light, it forms radicals that react with atmospheric oxidants (e.g., NOx_x), producing dicarboxylic acids or quinones (e.g., benz[a]anthracene-7,12-dione) . Computational modeling (DFT) predicts HOMO-LUMO gaps (~4.5 eV) correlating with fluorescence properties and redox behavior in environmental matrices .

Q. What challenges arise in quantifying trace levels of this compound in environmental samples?

  • Matrix interference : Co-eluting PAHs or humic acids in soil/water extracts require cleanup via SPE (C18 cartridges) or gel permeation chromatography .
  • Detection limits : Enhance sensitivity using HPLC with fluorescence detection (λex_{ex} = 290 nm, λem_{em} = 430 nm) or HRMS (resolution >20,000) .
  • Isotopic dilution : Use deuterated analogs (e.g., benz[a]anthracene-d12_{12}) as internal standards to correct recovery rates .

Q. How does the compound’s photostability affect experimental design in phototoxicity studies?

Due to rapid photodegradation (~50% degradation in 6 hours under simulated sunlight), studies must:

  • Use light-exclusion containers (amber glass) during storage.
  • Monitor degradation kinetics via LC-MS/MS and adjust exposure times to maintain consistent concentrations .
  • Compare results with dark controls to isolate photolytic effects .

Q. What mechanistic insights explain its carcinogenic potential?

Metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) forms diol-epoxide intermediates that bind DNA, causing adducts (e.g., at guanine N7 positions). In vitro assays (Ames test + S9 mix) show mutagenicity in TA98 strains (2–3-fold increase in revertants at 10 μM) .

Q. How can computational models predict its interactions with biological targets?

  • Molecular docking : Simulate binding to aryl hydrocarbon receptor (AhR) using AutoDock Vina; high-affinity poses correlate with transcriptional activation of CYP1A1 .
  • QSAR : LogP (~4.2) and polar surface area (PSA = 34 Ų) predict moderate blood-brain barrier permeability and bioaccumulation potential .

Q. How should researchers address contradictory data on its environmental persistence?

Discrepancies in half-life (t1/2_{1/2} = 7–90 days in soil) arise from varying microbial communities and organic carbon content. Standardize test conditions:

  • Use OECD 307 guidelines with loamy soil (pH 6.5, 25°C).
  • Quantify degradation via 14C^{14}\text{C}-labeled analogs and LC-radiometric detection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benz[a]anthracene-7,12-dicarboxaldehyde
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Benz[a]anthracene-7,12-dicarboxaldehyde

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